Canagliflozin-D6

Description

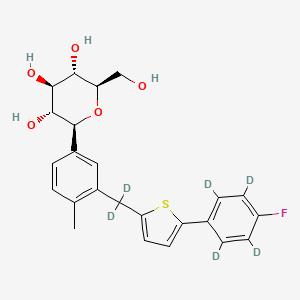

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25FO5S |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[dideuterio-[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2 |

InChI Key |

XTNGUQKDFGDXSJ-PEAQIUCLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)C([2H])([2H])C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Canagliflozin-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. The incorporation of deuterium isotopes can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a means to trace the metabolic fate of the drug and to potentially alter its metabolic profile. This document outlines a putative synthetic pathway, detailed experimental protocols for characterization, and summarizes the expected analytical data.

Introduction to Canagliflozin and Isotopic Labeling

Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of glucose from the glomerular filtrate. By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

Isotopically labeled compounds, such as those containing deuterium (D or ²H), are crucial in pharmaceutical research.[1][2][3] The use of stable isotopes like deuterium allows for the differentiation of the labeled drug from its endogenous counterparts and its metabolites in biological matrices.[2][4] This is particularly useful in quantitative analysis using mass spectrometry, where the mass difference between the labeled and unlabeled compound allows for precise quantification.[1][5]

Synthesis of this compound

A proposed multi-step synthesis could start from a deuterated toluene derivative. The synthesis would likely proceed through several key intermediates, culminating in the coupling of the deuterated aglycone with a protected glucose derivative, followed by deprotection to yield this compound.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

The structural integrity and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][2][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound and to separate it from any starting materials, intermediates, or byproducts.[3][10]

Experimental Protocol:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

-

Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[11][12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

-

Detection: UV detection is performed at a wavelength where Canagliflozin exhibits strong absorbance, such as 290 nm.

-

Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

Expected Results:

The HPLC analysis should yield a single major peak corresponding to this compound, with a purity of >98%. The retention time should be very similar to that of unlabeled Canagliflozin.

| Parameter | Expected Value |

| Purity (by HPLC) | > 98% |

| Retention Time | Similar to unlabeled Canagliflozin |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the degree of deuterium incorporation.[1][3][4] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

Experimental Protocol:

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is commonly used for Canagliflozin, often detecting the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ or [M+NH₄]⁺.[13][14]

-

Mass Analyzer: The instrument is operated in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

-

Sample Infusion: The sample can be introduced directly via a syringe pump or through an LC system.

Expected Results:

The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound. The isotopic distribution pattern will confirm the presence of six deuterium atoms.

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₁₉D₆FO₅S |

| Calculated Monoisotopic Mass | Approximately 450.2 g/mol |

| Observed [M+H]⁺ (Hypothetical) | m/z 451.2 |

| Observed [M+Na]⁺ (Hypothetical) | m/z 473.2 |

| Isotopic Enrichment | > 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise location of the deuterium atoms within the Canagliflozin molecule. Both ¹H NMR and ¹³C NMR spectra are acquired.

Experimental Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Experiments:

-

¹H NMR: To observe the proton signals. The absence of signals at specific chemical shifts compared to the unlabeled Canagliflozin spectrum will indicate the positions of deuterium substitution.

-

¹³C NMR: To observe the carbon signals. Carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift (isotope shift).

-

2D NMR (e.g., COSY, HSQC): Can be used for more complex structural assignments.

-

Expected Results:

The ¹H NMR spectrum of this compound will show a reduction in the integration of signals corresponding to the positions where deuterium has been incorporated. The ¹³C NMR will provide further confirmation of the deuteration sites.

| Technique | Expected Observation |

| ¹H NMR | Disappearance or significant reduction in the intensity of proton signals at the sites of deuteration. |

| ¹³C NMR | Appearance of triplet signals for carbons directly bonded to deuterium atoms and potential isotope shifts. |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The synthesis and characterization of this compound provide a valuable tool for advanced pharmaceutical research. The methodologies outlined in this guide, based on established chemical principles and analytical techniques, offer a robust framework for the preparation and validation of this deuterated analog. The successful synthesis and thorough characterization of this compound will enable more precise and informative studies into its metabolic fate, pharmacokinetics, and mechanism of action.

References

- 1. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]

- 2. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. metsol.com [metsol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmascholars.com [pharmascholars.com]

- 11. Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS [aiu.edu.sy]

- 12. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105541815A - Preparation method for canagliflozin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Canagliflozin-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Canagliflozin-D6, a deuterated analog of the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Canagliflozin, where six hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others, such as melting and boiling points, are often reported for the non-deuterated parent compound and are provided here as a close approximation.

| Property | Value | Reference |

| Chemical Name | (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-(methyl-d3)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol-2,3,4,5,6-d5 | [3] |

| Synonyms | JNJ 28431754-d6, Invokana-d6, HY-10451S2 | [1][4] |

| Molecular Formula | C₂₄H₁₉D₆FO₅S | [4] |

| Molecular Weight | 450.55 g/mol | [1] |

| CAS Number | 1997338-60-9 | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 68-72 °C (for non-deuterated Canagliflozin) | [5][6] |

| Boiling Point | 642.9 ± 55.0 °C (Predicted, for non-deuterated Canagliflozin) | [5] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), methanol, and acetonitrile. Sparingly soluble in aqueous buffers. | [7] |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: SGLT2 Inhibition

Canagliflozin, and by extension its deuterated form, exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels in an insulin-independent manner.

The following diagram illustrates the signaling pathway of SGLT2 inhibition by Canagliflozin.

Experimental Protocols

General Synthesis of Isotopically Labeled Canagliflozin

The synthesis of isotopically labeled Canagliflozin, such as this compound, generally follows the synthetic routes established for the parent compound, with the introduction of the isotopic label at a suitable step. A common strategy involves the coupling of a deuterated aryl component with a protected glucose derivative.

The following diagram outlines a generalized workflow for the synthesis of this compound.

A detailed synthetic procedure for a related isotopically labeled Canagliflozin ([¹³C₆]) starts from [¹³C₆]-labeled glucose and involves a four-step synthesis.[8] Another reported synthesis for [¹⁸F]Canagliflozin involves a Cu-mediated ¹⁸F-fluorination of a boronic ester precursor.[9]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the quantification of Canagliflozin and by extension, this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% v/v trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).[10]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Retention Time: The retention time for Canagliflozin is typically around 6.9 minutes under these conditions.[10]

The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[10][12][13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of Canagliflozin in biological matrices, often employing a deuterated internal standard like Canagliflozin-D4 or this compound for accurate quantification.

-

Sample Preparation: Protein precipitation with a solvent like methanol is a common and effective method for extracting the analyte from plasma samples.[15][16]

-

Chromatographic Separation: A C18 or phenyl column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[15][17]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in either positive or negative mode is used, followed by multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard. For Canagliflozin, a common transition is m/z 462.5 → 267.1, and for a D4 internal standard, m/z 466.4 → 267.2.[17]

The following diagram illustrates a typical experimental workflow for the bioanalysis of Canagliflozin using LC-MS/MS with a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate quantification of Canagliflozin in various matrices, which is critical for pharmacokinetic, metabolic, and clinical studies. This guide provides a foundational understanding of its key physical and chemical properties, its mechanism of action, and the experimental protocols for its synthesis and analysis. The provided data and workflows are intended to support the research and development efforts of scientists and professionals in the pharmaceutical field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. chemwhat.com [chemwhat.com]

- 4. sussex-research.com [sussex-research.com]

- 5. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. abmole.com [abmole.com]

- 8. Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. researchgate.net [researchgate.net]

- 13. pharmascholars.com [pharmascholars.com]

- 14. smec.ac.in [smec.ac.in]

- 15. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. irjms.com [irjms.com]

- 17. researchgate.net [researchgate.net]

Understanding the Mass Shift of Canagliflozin-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of utilizing Canagliflozin-D6, a deuterated form of the SGLT2 inhibitor Canagliflozin. The deliberate introduction of deuterium atoms induces a "mass shift" that is critical for highly sensitive and specific bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the underlying concepts, detailed experimental protocols, and the significance of this isotopic labeling in drug development.

The Core Principle: Isotopic Labeling and Mass Shift

Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes. In the case of this compound, six hydrogen atoms (¹H) are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This substitution results in a predictable increase in the molecular weight of the compound.

The primary utility of this mass shift is in its application as an internal standard for quantitative bioanalysis.[1] In LC-MS/MS analysis, this compound is added to biological samples at a known concentration before sample preparation. Because its chemical and physical properties are nearly identical to the non-labeled Canagliflozin, it behaves similarly during extraction, chromatography, and ionization.[1] However, due to its increased mass, the mass spectrometer can readily distinguish it from the endogenous analyte. This allows for accurate quantification of Canagliflozin by correcting for any variability in sample processing or instrument response.

Quantitative Data: Mass Spectrometric Profile

The mass shift between Canagliflozin and this compound is readily observable in their mass-to-charge ratios (m/z) during mass spectrometric analysis. The following table summarizes the key quantitative data for the two compounds.

| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) |

| Canagliflozin | C₂₄H₂₅FO₅S | 444.52 | 462.0 | 191.0 |

| This compound | C₂₄H₁₉D₆FO₅S | 450.56 | 468.0 | 191.0 |

Note: The precursor ion is often observed as an ammonium adduct [M+NH₄]⁺ in positive electrospray ionization mode. The product ion listed is a common fragment used for quantification in multiple reaction monitoring (MRM) mode.

Experimental Protocol: Quantification of Canagliflozin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the analysis of Canagliflozin in a biological matrix, a crucial aspect of pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add 3 mL of ethyl acetate and vortex for 4 minutes for liquid-liquid extraction.[2]

-

Centrifuge at 4,000 rpm for 5 minutes.[2]

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-30% B

-

3.1-4.0 min: 30% B

-

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: 5500 V.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Canagliflozin: 462.0 → 191.0

-

This compound: 468.0 → 191.0

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Canagliflozin using its deuterated internal standard.

Caption: Experimental workflow for Canagliflozin quantification.

Mechanism of Action: SGLT2 Inhibition

Canagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. By blocking this transporter, Canagliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[3]

The following diagram illustrates the signaling pathway of SGLT2 inhibition by Canagliflozin.

Caption: Mechanism of SGLT2 inhibition by Canagliflozin.

Conclusion

The deliberate mass shift introduced in this compound is a cornerstone of modern bioanalytical techniques, enabling precise and accurate quantification of the drug in complex biological matrices. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol for LC-MS/MS analysis, and a visualization of the drug's mechanism of action. For researchers and professionals in drug development, a thorough understanding of these concepts is paramount for conducting robust pharmacokinetic, bioequivalence, and other essential studies.

References

- 1. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irjms.com [irjms.com]

A Technical Guide to Sourcing and Utilizing Canagliflozin-D6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and provides insights into its application in experimental settings, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Canagliflozin and the Role of Deuterated Analogs

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By inhibiting SGLT2, canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

Deuterated standards, such as this compound, are essential tools in analytical and metabolic research. The substitution of hydrogen atoms with deuterium results in a compound with a higher mass, which is readily distinguishable by mass spectrometry from its non-deuterated counterpart. This property makes this compound an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the parent drug in biological matrices.

This compound: Suppliers and Purchasing Options

A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the available quantitative data from several prominent suppliers to facilitate comparison and procurement decisions.

Table 1: Supplier Information and Product Specifications

| Supplier | Catalog Number | Purity | Isotopic Enrichment |

| InvivoChem | V78619 | ≥98% | Not specified |

| MedChemExpress | HY-10451S2 | Not specified | Not specified |

| Sussex Research Laboratories Inc. | SI030011 | >95% (HPLC) | >95% |

| Immunomart | HY-10451S2 | Not specified | Not specified |

| ChemWhat | Not specified | Not specified | Not specified |

| Cayman Chemical | 11575 (non-deuterated) | ≥98% | Not applicable |

| Santa Cruz Biotechnology | sc-364454 (non-deuterated) | ≥98% | Not applicable |

| Toronto Research Chemicals | C175190 (non-deuterated) | Not specified | Not applicable |

Table 2: Purchasing Options

| Supplier | Available Quantities | Price (USD) | Notes |

| InvivoChem | 500mg, 1g, Bulk | Inquiry required | For research use only. |

| MedChemExpress | 1mg, 5mg, 10mg, 50mg, 100mg | Inquiry required | For research use only. |

| Sussex Research Laboratories Inc. | 1mg, 5mg, 10mg | $300 (for 1mg) | Additional fee for orders under $500. For research and development use only. |

| Immunomart | Not specified | Request pricing | For research use only. |

| ChemWhat | Not specified | Inquiry required | For analytical use only. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "Inquiry required" indicates that pricing is not publicly listed and a quote must be requested.

Experimental Protocols: Bioanalytical Quantification of Canagliflozin using a Deuterated Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed methodology synthesized from published research for the determination of canagliflozin in plasma samples using LC-MS/MS with a deuterated internal standard.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract canagliflozin and the internal standard from the plasma matrix and remove interfering substances.

-

Materials:

-

Rat or human plasma samples

-

Canagliflozin-D4 or this compound (Internal Standard, IS) working solution

-

Methanol

-

Ammonium acetate buffer

-

SPE cartridges (e.g., Oasis HLB)

-

-

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add a specified amount of the this compound internal standard working solution.

-

Vortex mix the sample for 30 seconds.

-

Condition the SPE cartridge by passing methanol followed by ammonium acetate buffer through it.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with the buffer to remove hydrophilic impurities.

-

Elute the analyte and internal standard from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To chromatographically separate canagliflozin and its deuterated internal standard from other components and to detect and quantify them using mass spectrometry.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example): [2]

-

Column: A C18 reversed-phase column (e.g., Zorbax XDB phenyl, 75 × 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., acetate buffer or water with formic acid) and an organic component (e.g., methanol or acetonitrile). An example is methanol:acetate buffer (80:20 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example): [2]

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example for Canagliflozin and Canagliflozin-D4): [2]

-

Canagliflozin: Precursor ion (m/z) 462.5 → Product ion (m/z) 267.1

-

Canagliflozin-D4 (IS): Precursor ion (m/z) 466.4 → Product ion (m/z) 267.2

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Visualizations

Signaling Pathway of Canagliflozin

Caption: Mechanism of action of Canagliflozin in the renal proximal tubule.

Experimental Workflow for Bioanalytical Quantification

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Canagliflozin-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage and stability guidelines for Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. By leveraging available data on Canagliflozin and the established principles of isotopic labeling, this document offers crucial insights for researchers and drug development professionals to ensure the integrity and reliability of their studies.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. The following recommendations are based on information provided by commercial suppliers and general best practices for deuterated compounds.

| Format | Temperature | Duration | Atmosphere | Container |

| Solid (Powder) | -20°C | Up to 3 years | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant |

| 4°C | Up to 2 years | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant | |

| Solution in DMSO | -80°C | Up to 6 months | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vials |

| -20°C | Up to 1 month | Inert (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant vials |

Note: For optimal stability, it is recommended to store this compound in a desiccated environment to minimize moisture exposure. Solutions should be prepared fresh whenever possible. Avoid repeated freeze-thaw cycles.

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively published, the stability profile of its non-deuterated counterpart, Canagliflozin, offers valuable insights. Canagliflozin is known to be susceptible to degradation under certain stress conditions.[1] The primary degradation pathway involves oxidation of the thiophene ring.[2][3]

Deuteration at specific sites, as in this compound, is a common strategy to enhance metabolic stability by slowing down enzymatic oxidation and hydrolysis. This phenomenon, known as the kinetic isotope effect, suggests that this compound may exhibit greater stability compared to Canagliflozin, particularly against oxidative degradation. However, empirical stability studies are essential to confirm this.

Summary of Canagliflozin's Known Stability:

| Stress Condition | Stability | Observations |

| Acidic Hydrolysis | Labile | Degradation observed. |

| Basic Hydrolysis | Stable | Minimal to no degradation. |

| Neutral Hydrolysis | Stable | Minimal to no degradation. |

| Oxidative | Labile | Significant degradation, primarily S-oxidation of the thiophene ring.[2][3] |

| Photolytic | Stable | Generally stable under light exposure. |

| Thermal | Stable | Shows good stability at elevated temperatures. |

Experimental Protocols for Stability Assessment

To ascertain the precise stability of this compound, forced degradation studies are recommended. The following protocols, adapted from published studies on Canagliflozin, can be applied.

Forced Degradation Protocol

This workflow outlines the steps for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

Stability-Indicating HPLC-MS/MS Method

A robust analytical method is crucial for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Detection: UV detection at approximately 290 nm and Mass Spectrometry (MS) for identification of degradation products.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-30°C.

Potential Degradation Pathway

The primary degradation pathway for Canagliflozin under oxidative stress is the oxidation of the sulfur atom in the thiophene ring. It is anticipated that this compound would follow a similar pathway, although potentially at a slower rate.

Conclusion

While specific stability data for this compound is limited in the public domain, a robust stability and storage protocol can be established based on the information available for Canagliflozin and the general principles of deuterated compounds. The provided guidelines on storage conditions, potential degradation pathways, and experimental protocols for stability testing offer a solid foundation for researchers and drug development professionals. It is strongly recommended that users perform their own stability studies under their specific experimental conditions to ensure the quality and integrity of this compound throughout their research and development processes.

References

Methodological & Application

Application Note: High-Throughput Quantification of Canagliflozin in Human Plasma using LC-MS/MS with Canagliflozin-D6 as an Internal Standard

[FR-001]

Introduction

Canagliflozin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion. Accurate and reliable quantification of canagliflozin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of canagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Canagliflozin-D6, to ensure high accuracy and precision. The protocol is designed for high-throughput analysis, making it suitable for clinical and pharmaceutical research.

Experimental

Materials and Reagents

-

Canagliflozin reference standard (purity >99%)

-

This compound internal standard (purity >99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock solutions of canagliflozin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation

Three common methods for plasma sample preparation are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method may depend on the desired level of sample cleanup and sensitivity.

1. Protein Precipitation (PPT):

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid-Liquid Extraction (LLE):

-

To 200 µL of plasma, add 25 µL of this compound internal standard working solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of plasma (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography

A gradient elution is recommended for optimal separation and peak shape.

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions were optimized for canagliflozin and this compound.

| Parameter | Canagliflozin | This compound |

| Precursor Ion (m/z) | 462.1 | 468.1 |

| Product Ion (m/z) | 191.1 | 191.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Note: The MRM transition for this compound is proposed based on the structure and common fragmentation patterns. It is recommended to optimize this transition in the user's own laboratory.

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, accuracy, precision, and sensitivity for the quantification of canagliflozin in human plasma.

Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Workflows

Application Note: Quantification of Canagliflozin in Human Plasma using Canagliflozin-D6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable bioanalytical method for the quantitative determination of canagliflozin in human plasma. The protocol utilizes a simple and efficient protein precipitation method for sample preparation, with Canagliflozin-D6 serving as the internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of canagliflozin.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[1] Accurate quantification of canagliflozin in biological matrices is crucial for pharmacokinetic and bioavailability/bioequivalence studies.[2] The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in sample processing and matrix effects, ensuring the accuracy and precision of the analytical method.

This document provides a detailed protocol for sample preparation of canagliflozin from human plasma using protein precipitation, a widely adopted, straightforward, and effective technique for removing proteins from biological samples.[1][2]

Mechanism of Action: SGLT2 Inhibition

Canagliflozin exerts its therapeutic effect by selectively inhibiting the SGLT2 transporter located in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.

Caption: Mechanism of Action of Canagliflozin.

Experimental Protocols

Materials and Reagents

-

Canagliflozin analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Ultrapure water

-

Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard and Internal Standard Stock Solution Preparation

-

Canagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of canagliflozin in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare working standard solutions of canagliflozin by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The following protocol is a general guideline. Optimization may be required based on specific laboratory conditions and equipment.

Caption: Protein Precipitation Workflow.

Protocol Steps:

-

Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to the plasma sample.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Alternative Sample Preparation Methods

While protein precipitation is a rapid and straightforward method, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for canagliflozin quantification and may provide cleaner extracts.

-

Liquid-Liquid Extraction (LLE): This method involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent. For canagliflozin, tert-butyl methyl ether has been successfully used as the extraction solvent.[3][4]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte from the sample matrix. The analyte is then eluted with a suitable solvent. This technique can offer higher selectivity and concentration of the analyte.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of canagliflozin in human plasma using LC-MS/MS with a deuterated internal standard.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 10 - 7505 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |

| Mean Recovery (Canagliflozin) | 79.77% - 89.79% | [1][3] |

| Mean Recovery (Internal Standard) | 76.66% | [3] |

| Inter- and Intra-day Precision (%CV) | < 15% | [1] |

| Inter- and Intra-day Accuracy (%) | 85% - 115% | [1] |

Table 2: LC-MS/MS Mass Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference(s) |

| Canagliflozin | 462.5 | 267.1 | Positive | [3] |

| Canagliflozin-D4 | 466.4 | 267.2 | Positive | [3] |

| Canagliflozin (Ammonium Adduct) | 462.0 | 191.0 | Positive | [3] |

Note: The mass transition for this compound would be expected to be similar to Canagliflozin-D4, with a precursor ion of approximately m/z 468.4, assuming the deuterium labels are on a part of the molecule that is retained in the precursor ion selection.

Conclusion

The protein precipitation method described in this application note provides a simple, rapid, and reliable approach for the quantification of canagliflozin in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

- 1. irjms.com [irjms.com]

- 2. LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: UPLC-MS/MS Quantification of Canagliflozin in Human Plasma Using Canagliflozin-D6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative analysis of canagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Canagliflozin-D6, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[3] Accurate and reliable quantification of canagliflozin in biological matrices is essential for pharmacokinetic and bioequivalence studies.[3][4] This application note describes a validated UPLC-MS/MS method for the determination of canagliflozin in human plasma, employing this compound as the internal standard for enhanced quantitative performance.

Experimental

Materials and Reagents

-

Canagliflozin and this compound standards were of analytical grade.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000/5500)

-

Analytical Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm) or equivalent C18 column.[5]

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Stock solutions of canagliflozin and this compound were prepared by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to obtain a series of concentrations for the calibration curve and quality control (QC) samples.

Sample Preparation Protocol

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Value |

| Column | Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As required for optimal separation |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Canagliflozin: m/z 462.5 → 267.1[5] this compound: m/z 468.5 → 273.1 (Predicted) |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of canagliflozin in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensated for matrix effects and variations in sample processing, leading to excellent precision and accuracy.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to the US FDA bioanalytical method validation guidelines.[3]

Linearity: The calibration curve was linear over the concentration range of 5 to 600 ng/mL for canagliflozin in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (LQC) | ≤ 15% | ≤ 15% | 85-115% |

| Medium QC (MQC) | ≤ 15% | ≤ 15% | 85-115% |

| High QC (HQC) | ≤ 15% | ≤ 15% | 85-115% |

Recovery: The extraction recovery of canagliflozin from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels. One study found a mean recovery of 102.05%.[4]

Matrix Effect: The matrix effect was assessed by comparing the peak areas of canagliflozin in post-extraction spiked plasma samples with those of neat standard solutions. The results indicated no significant ion suppression or enhancement.

Workflow Diagram

Caption: Experimental workflow for UPLC-MS/MS quantification of Canagliflozin.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 5 - 600 ng/mL[4] |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |

| Intra-day Precision (%RSD) | 0.77 to 3.72%[4] |

| Inter-day Precision (%RSD) | 0.77 to 3.72%[4] |

| Mean Recovery | ~102%[4] |

Conclusion

This application note details a highly sensitive, specific, and reliable UPLC-MS/MS method for the quantification of canagliflozin in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The method has been successfully validated and meets the regulatory requirements for bioanalytical method validation.

References

Bioanalytical Method Validation for Canagliflozin using Canagliflozin-D6 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Canagliflozin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Canagliflozin-D6 is employed as the internal standard (IS) to ensure accuracy and precision. The protocols and validation parameters outlined herein are based on established scientific practices and are in accordance with the principles of the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.

This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the validation parameters.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Materials and Reagents

-

Canagliflozin reference standard

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure)

-

Tertiary butyl methyl ether (TBME) (HPLC grade)

Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent C18 column |

| Mobile Phase A | 0.1% Formic acid in Water or 5mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient/Isocratic | Isocratic or Gradient (e.g., 80:20 v/v Methanol:Acetate Buffer) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Autosampler Temp. | 4 °C |

Mass Spectrometry

| Parameter | Condition |

| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | ~5500 V |

| Temperature | ~500 °C |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Canagliflozin | 445.1 | 191.1 / 267.1 |

| This compound | 451.2 | 191.1 / 273.1 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. The molecular weight of Canagliflozin is approximately 444.5 g/mol , and this compound is approximately 450.6 g/mol .[5][7]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canagliflozin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Canagliflozin stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike appropriate volumes of the Canagliflozin working solutions into blank human plasma to prepare calibration standards at concentrations ranging from, for example, 10 to 7500 ng/mL.

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation

Two common extraction methods are presented below.

5.3.1. Protein Precipitation (PP)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

5.3.2. Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex.

-

Add 1 mL of tertiary butyl methyl ether (TBME), vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

Bioanalytical Method Validation

The method should be validated according to the principles outlined in the FDA and ICH M10 guidelines.[1][2][4] The key validation parameters are summarized below.

Summary of Validation Results

The following tables summarize typical acceptance criteria and representative data for the bioanalytical method validation of Canagliflozin.

Table 2: Linearity and Range

| Parameter | Acceptance Criteria | Representative Result |

| Calibration Range | - | 10 - 7505 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.997 |

| Calibration Curve Model | Linear, weighted (1/x or 1/x²) | y = mx + c |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Acceptance Criteria (% Bias and % RSD) | Representative Intra-day Accuracy (% Bias) | Representative Intra-day Precision (% RSD) | Representative Inter-day Accuracy (% Bias) | Representative Inter-day Precision (% RSD) |

| LLOQ | 10 | ± 20% | -2.5 | 4.8 | -1.9 | 5.2 |

| LQC | 30 | ± 15% | 3.1 | 3.5 | 2.8 | 4.1 |

| MQC | 200 | ± 15% | -1.8 | 2.1 | -2.3 | 2.9 |

| HQC | 800 | ± 15% | 1.5 | 1.9 | 1.2 | 2.5 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Representative Mean Extraction Recovery (%) | Representative Matrix Effect (%) |

| LQC | 30 | 78.5 | 98.2 |

| MQC | 200 | 80.1 | 101.5 |

| HQC | 800 | 79.8 | 99.7 |

Table 5: Stability

| Stability Condition | Duration | Acceptance Criteria (% Deviation) | Representative Stability (% Deviation) |

| Bench-Top | 6 hours at room temp. | ± 15% | < 5% |

| Freeze-Thaw | 3 cycles | ± 15% | < 8% |

| Long-Term | 30 days at -80 °C | ± 15% | < 10% |

Conclusion

The described LC-MS/MS method for the quantification of Canagliflozin in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The method has been validated over a suitable concentration range and has demonstrated acceptable stability, recovery, and minimal matrix effects. This robust and reliable method is well-suited for the analysis of clinical and non-clinical samples to support pharmacokinetic and other drug development studies of Canagliflozin.

References

- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. fda.gov [fda.gov]

- 5. This compound | C24H25FO5S | CID 168007092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Drug Monitoring of Canagliflozin Using a Validated LC-MS/MS Method with Canagliflozin-D6 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the therapeutic drug monitoring (TDM) of canagliflozin in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Canagliflozin-D6 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation procedure and offers a rapid analysis time, making it suitable for high-throughput clinical applications, including pharmacokinetic studies and routine therapeutic monitoring. This application note is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust bioanalytical method for canagliflozin.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] The mechanism of action is independent of insulin, providing a unique therapeutic approach.[2] Canagliflozin is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours, and has an oral bioavailability of approximately 65%.[2][3] The terminal half-life is approximately 10.6 to 13.1 hours.[2][3]

Therapeutic drug monitoring (TDM) of canagliflozin can be valuable for optimizing glycemic control, minimizing adverse effects, and personalizing dosage regimens, particularly in specific patient populations or when co-administered with other medications.[3] LC-MS/MS has become the preferred method for the quantification of canagliflozin in biological matrices due to its high sensitivity, specificity, and robustness.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[6][7]

This application note details a validated LC-MS/MS method for the determination of canagliflozin in human plasma, utilizing this compound as the internal standard.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Canagliflozin

Canagliflozin's primary mechanism of action involves the inhibition of the SGLT2 protein in the kidneys. This leads to a reduction in the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine.

Caption: Mechanism of action of Canagliflozin.

Bioanalytical Workflow

The overall workflow for the quantification of canagliflozin in plasma samples is depicted below. It involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Caption: Bioanalytical workflow for Canagliflozin TDM.

Materials and Methods

Reagents and Materials

-

Canagliflozin reference standard

-

This compound internal standard[8]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (drug-free)

-

Analytical balance, vortex mixer, centrifuge, and nitrogen evaporator

Instrumentation

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required.[9] This typically consists of a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve canagliflozin and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the canagliflozin stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.[4]

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Alternative sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed and may provide cleaner extracts.[10][11][12]

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of canagliflozin and IS from matrix components. A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Canagliflozin: m/z 462.5 → 267.1[13], this compound: m/z 466.4 → 267.2[13] |

| Ion Source Temp. | 500°C |

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[14] Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Calibration curve with at least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ± 20%). |

| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% for LLOQ). Accuracy (% bias) should be within ± 15% (± 20% for LLOQ). Assessed at LLOQ, low, medium, and high QC levels.[10] |

| Recovery | Consistent and reproducible extraction recovery of the analyte and internal standard. |

| Matrix Effect | Assessed to ensure that endogenous matrix components do not interfere with the ionization of the analyte or IS. |

| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler).[15] |

Data Presentation

Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |

| Canagliflozin | 10 - 5000 | > 0.995 | y = mx + c |

Note: The linear range should be established based on the expected clinical concentrations.[10][14]

Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | < 20 | 80-120 | < 20 | 80-120 |

| Low QC | 30 | < 15 | 85-115 | < 15 | 85-115 |

| Medium QC | 200 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |

Representative data based on published methods.[10]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the therapeutic drug monitoring of canagliflozin in human plasma. The protocol is suitable for high-throughput analysis in a clinical or research setting, enabling accurate quantification for pharmacokinetic studies and personalized medicine applications. Adherence to proper method validation procedures is essential to ensure the quality and reliability of the generated data.

References

- 1. hhs.texas.gov [hhs.texas.gov]

- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irjms.com [irjms.com]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. This compound (JNJ 28431754-d6) | SGLT | | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sussex-research.com [sussex-research.com]

- 9. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Extraction Protocol for Canagliflozin and Canagliflozin-D6 in Human Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin and its stable isotope-labeled internal standard, Canagliflozin-D6, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity and robustness, particularly for LC-MS/MS analysis.[1][2]

This application note provides a detailed solid-phase extraction protocol for the simultaneous extraction of Canagliflozin and this compound from human plasma using a polymeric reversed-phase SPE sorbent.

Materials and Reagents

-

Canagliflozin reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid (88% or higher)

-

Ammonium hydroxide

-

Waters Oasis HLB 1 cc/30 mg SPE cartridges or equivalent polymeric reversed-phase sorbent

Experimental Protocol

This protocol is optimized for the extraction of Canagliflozin and this compound from 200 µL of human plasma.

1. Preparation of Solutions

-

Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a working solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Wash Solution: 5% Methanol in water.

-

Elution Solution: Acetonitrile.

-

Reconstitution Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.

2. Sample Pre-treatment

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 200 µL of 2% formic acid in water to the plasma sample.

-

Vortex for another 10 seconds.

3. Solid-Phase Extraction (SPE)

The following steps are to be performed using a vacuum manifold.

-

Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, drop-wise pace (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the sorbent bed by applying a high vacuum for 1-2 minutes to remove any residual aqueous solution.

-

Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the reconstitution solution. Vortex for 30 seconds to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the SPE method for Canagliflozin and this compound.

| Parameter | Canagliflozin | This compound |

| Linearity Range | 10.25 - 6019.31 ng/mL[3][4] | N/A |

| Mean Recovery | ~98%[3][4] | >75% |

| Precision (%RSD) | < 15% | < 15% |

| Accuracy (%Bias) | Within ±15% | Within ±15% |

Visualizations

Caption: Solid-Phase Extraction Workflow for Canagliflozin.